molecular formula C17H14F3N5O B2535818 N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide CAS No. 2034464-57-6

N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide

Cat. No.: B2535818
CAS No.: 2034464-57-6
M. Wt: 361.328
InChI Key: ZAJIGHZNLBKVBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide is a high-purity chemical compound intended for research and development purposes. Compounds featuring a pyrazole moiety linked to a pyridine ring, similar to this one, are of significant interest in medicinal chemistry and drug discovery. For instance, such structural motifs are found in potent inhibitors targeting various kinases . Research into analogs has explored their application in areas like oncology, often through the inhibition of specific kinase receptors . The inclusion of the trifluoromethyl group is a common strategy in drug design to modulate properties like metabolic stability, lipophilicity, and binding affinity. This product is provided for laboratory research use and is a valuable building block for scientists investigating new therapeutic agents. It is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals, nor for any form of personal use. Researchers should consult the safety data sheet (SDS) and handle the compound in accordance with their institution's best laboratory practices.

Properties

IUPAC Name

N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N5O/c1-25-14(6-7-24-25)13-4-2-11(8-21-13)9-23-16(26)12-3-5-15(22-10-12)17(18,19)20/h2-8,10H,9H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAJIGHZNLBKVBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)C3=CN=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by:

  • Molecular Formula : C18H17F3N4
  • Molecular Weight : 368.35 g/mol
  • CAS Number : 2309340-77-8

This structure includes a trifluoromethyl group, which is known to enhance biological activity by influencing the compound's lipophilicity and metabolic stability.

Research indicates that compounds similar to this compound exhibit various biological activities, primarily through:

  • Inhibition of Kinases : Many pyrazole derivatives act as inhibitors of specific kinases involved in cancer pathways, such as MET kinase, which is crucial for tumor growth and metastasis .
  • Anti-inflammatory Effects : Certain derivatives have shown the ability to inhibit the release of pro-inflammatory cytokines like TNF-alpha, which plays a pivotal role in inflammatory diseases .
  • Antimicrobial Activity : Compounds within this class have demonstrated antibacterial and antifungal properties against various pathogens, including resistant strains like MRSA .

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound and related compounds.

Activity Type Description Reference
Anticancer Inhibition of cancer cell proliferation (e.g., HepG2 and HeLa cells)
Anti-inflammatory Inhibition of LPS-induced TNF-alpha release
Antimicrobial Activity against Gram-positive and Gram-negative bacteria
Kinase Inhibition Targeting MET kinase with nanomolar potency

Case Study 1: Anticancer Properties

A study evaluated the antiproliferative effects of various pyrazole derivatives, including those similar to this compound. The results indicated significant inhibition of HepG2 liver cancer cells with an IC50 value of approximately 32 nM, showcasing the compound's potential as an anticancer agent .

Case Study 2: Anti-inflammatory Mechanism

In vitro studies demonstrated that certain derivatives could reduce TNF-alpha levels significantly in LPS-stimulated macrophages. This suggests that compounds like this compound may serve as effective anti-inflammatory agents .

Case Study 3: Antimicrobial Efficacy

Research on antimicrobial activity revealed that several pyrazole derivatives exhibit moderate antibacterial effects against both Gram-positive and Gram-negative bacteria. Compounds were tested against Staphylococcus aureus and Escherichia coli, showing varying degrees of efficacy with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL .

Scientific Research Applications

Anticancer Activity

Research indicates that N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide exhibits significant anticancer properties. Studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231), lung cancer, and colorectal cancer.

Case Study: Antiproliferative Activity
A study demonstrated that derivatives of this compound displayed antiproliferative activity against MDA-MB-231 cells, with mechanisms involving apoptosis induction through caspase activation and modulation of cell cycle regulators .

Antimicrobial Properties

The structural components of this compound suggest potential antimicrobial activity. Pyrazole derivatives have been noted for their ability to inhibit bacterial growth and may serve as leads for developing new antibiotics.

Case Study: Antimicrobial Efficacy
In a series of tests, compounds similar to this compound exhibited significant activity against Gram-negative bacteria, including Pseudomonas aeruginosa, with maximum inhibition zones observed .

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Compounds with similar structures have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2.

Case Study: Inhibition of Inflammatory Markers
Research has shown that certain derivatives can effectively reduce levels of inflammatory markers in vitro, suggesting their potential as therapeutic agents for inflammatory diseases .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Scaffold Variations

The compound shares structural similarities with several patented derivatives:

Compound Name (Representative Examples) Key Substituents Structural Divergence Potential Impact
1-(6-Amino-4-methylpyridin-3-yl)-N-(5-cyano-6-(2H-1,2,3-triazol-2-yl)pyridin-3-yl)-5-(trifluoromethyl)-1H-pyrazol-4-carboxamide () - 5-Cyano
- 2H-1,2,3-triazol-2-yl
- Pyrazol-4-carboxamide core
Replaces nicotinamide with pyrazol-4-carboxamide; integrates triazole and cyano groups Enhanced hydrogen-bonding capacity (triazole) and electron-withdrawing effects (cyano) may improve target binding .
N-(5-cyano-6-(2H-1,2,3-triazol-2-yl)pyridin-3-yl)-1-(2-methoxypyridin-4-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide () - 2-Methoxypyridin-4-yl
- 5-Cyano
Methoxy group introduces steric hindrance and alters electronic properties May reduce metabolic clearance compared to non-ether analogs .
(4aR)-1-[[2,3-difluoro-4-(morpholin-4-ylmethyl)phenyl]methyl]-4-hydroxy-4a-methyl-2-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyridin-3-yl]phenyl]-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide () - Morpholinylmethyl
- Pyrrolopyridazine core
Substitutes pyridine-pyrazole with a fused pyrrolopyridazine system Increased conformational rigidity could enhance selectivity for complex targets .
N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-6-(trifluoromethyl)nicotinamide () - Pyridin-3-yl on pyrazole
- Nicotinamide core
Pyridin-3-yl substituent instead of pyridin-3-ylmethyl linkage Altered spatial orientation may affect binding pocket interactions .

Physicochemical Properties

  • Lipophilicity: The trifluoromethyl group in the target compound increases logP compared to non-fluorinated analogs (e.g., ’s cyano-substituted derivative) but reduces it relative to morpholine-containing derivatives () due to polar morpholine interactions .
  • Solubility : The pyridinylmethyl linker in the target compound likely improves aqueous solubility compared to bulky fused-ring systems (e.g., ’s pyrrolopyridazine) .

Key Differentiators and Advantages

  • Balanced Lipophilicity : Combines trifluoromethyl’s stability with pyridinylmethyl’s solubility, addressing a common trade-off in drug design .
  • Synthetic Accessibility : Simpler scaffold than fused-ring systems (e.g., ) enables cost-effective synthesis .
  • Dual Binding Motifs : Pyridine-pyrazole and nicotinamide moieties may allow multitarget engagement, unlike single-core analogs .

Preparation Methods

Chlorine/Fluorine Exchange from Trichloromethylpyridine Precursors

A vapor-phase reaction using 2-chloro-5-(trichloromethyl)pyridine as the starting material undergoes sequential chlorination and fluorination at elevated temperatures (>300°C) in the presence of iron fluoride catalysts. This method yields 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), which is subsequently oxidized to the carboxylic acid using KMnO₄ or RuO₄ under acidic conditions.

Key Data :

  • Yield : 72–85% for fluorination step.
  • Purity : >95% after distillation.

Cyclocondensation from Trifluoromethyl-Containing Building Blocks

An alternative approach involves constructing the pyridine ring from trifluoromethyl-containing intermediates. For example, ethyl 3-(dimethylamino)-2-(trifluoromethyl)acrylate undergoes cyclocondensation with ammonia or ammonium acetate at 150–200°C to form 6-(trifluoromethyl)nicotinic acid ethyl ester , which is hydrolyzed to the acid.

Key Data :

  • Reaction Time : 12–24 hours.
  • Yield : 68% for cyclocondensation; 90% for hydrolysis.

Preparation of (6-(1-Methyl-1H-pyrazol-5-yl)pyridin-3-yl)methanamine

The pyrazolylpyridine amine subunit is synthesized through cross-coupling and functional group transformations:

Direct Amination via Nitrile Reduction

An alternative route involves 6-(1-methyl-1H-pyrazol-5-yl)nicotinonitrile , which is reduced to the primary amine using LiAlH₄ in THF at 0–25°C. This method avoids oxidation steps but requires stringent moisture control.

Key Data :

  • Reduction Yield : 70%.

Amide Bond Formation: Final Coupling Step

The nicotinic acid and amine subunits are coupled using standard amidation protocols:

Acyl Chloride Method

6-(Trifluoromethyl)nicotinic acid is treated with thionyl chloride (SOCl₂) at reflux to form the acyl chloride, which reacts with (6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methanamine in dichloromethane (DCM) with triethylamine (Et₃N) as a base.

Key Data :

  • Reaction Time : 4–6 hours.
  • Yield : 75–80%.

Carbodiimide-Mediated Coupling

A milder approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DMF. The carboxylic acid is activated in situ, followed by amine addition at 0–5°C.

Key Data :

  • Reaction Time : 12–18 hours.
  • Yield : 85–90%.

Optimization and Scale-Up Considerations

Solvent and Temperature Effects

  • Acyl Chloride Method : Higher yields are achieved in anhydrous DCM compared to THF due to reduced side reactions.
  • Carbodiimide Method : DMF outperforms DCM in solubilizing both subunits, enabling reactions at lower temperatures.

Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) effectively separates the product from unreacted starting materials.
  • Recrystallization : Ethanol/water mixtures (7:3) yield crystalline product with >99% purity.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.94 (s, 1H, pyridine-H), 8.28 (d, J = 8.0 Hz, 1H, pyrazole-H), 7.78 (d, J = 8.0 Hz, 1H, pyridine-H), 4.65 (s, 2H, CH₂), 3.92 (s, 3H, N-CH₃).
  • ¹⁹F NMR : δ -62.5 (CF₃).

Mass Spectrometry (MS)

  • ESI-MS : m/z 406.1 [M+H]⁺, consistent with the molecular formula C₁₇H₁₄F₃N₅O.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Cost Efficiency Scalability
Acyl Chloride 75–80 95 Moderate High
Carbodiimide-Mediated 85–90 99 High Moderate

The carbodiimide method offers superior yield and purity but requires longer reaction times and specialized reagents. The acyl chloride route is preferable for large-scale synthesis due to faster kinetics and lower solvent costs.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide, and how are intermediates characterized?

  • Methodological Answer : The compound can be synthesized via amide coupling reactions between nicotinamide derivatives and pyrazole-containing intermediates. For example, similar compounds (e.g., nicotinamide analogs) are synthesized using N-methylimidazole (NMI) and methanesulfonyl chloride (MsCl) as coupling agents in DMF, followed by purification via column chromatography . Key intermediates are characterized using 1^1H/13^{13}C NMR to confirm regiochemistry and mass spectrometry (MS) to verify molecular weight. Melting points (e.g., 160–174°C) are used to assess purity .

Q. How can researchers ensure the purity and structural integrity of this compound during synthesis?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) is critical for purity assessment, with >95% purity typically required for biological testing. Supercritical fluid chromatography (SFC) is also effective for resolving stereoisomers in structurally complex analogs . Stability studies under varying pH and temperature conditions (e.g., 25°C vs. 40°C) can identify degradation pathways, with LC-MS used to monitor byproducts .

Q. What analytical techniques are most reliable for confirming the trifluoromethyl and pyrazole moieties in this compound?

  • Methodological Answer : 19^{19}F NMR is indispensable for detecting the trifluoromethyl group (-CF3_3), with chemical shifts typically near -60 ppm. For the pyrazole ring, 1^1H NMR signals between 6.5–8.0 ppm (aromatic protons) and NOE experiments can distinguish between 1H-pyrazole and its tautomers. IR spectroscopy can confirm amide C=O stretches (~1650 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers address challenges in regioselectivity during the introduction of the 1-methyl-1H-pyrazol-5-yl group onto the pyridine ring?

  • Methodological Answer : Regioselective functionalization of pyridine derivatives often requires transition-metal catalysis. For example, Suzuki-Miyaura coupling with palladium catalysts (e.g., Pd(PPh3_3)4_4) can attach aryl/heteroaryl groups at specific positions. Protecting group strategies (e.g., Boc for amines) may prevent undesired side reactions. Computational modeling (DFT) can predict favorable coupling sites based on electron density .

Q. What strategies are effective in resolving discrepancies between predicted and observed biological activity of this compound?

  • Methodological Answer : If in vitro activity contradicts computational predictions (e.g., docking studies), consider:

  • Solubility : Measure logP (e.g., using shake-flask method) to assess hydrophobicity.
  • Metabolic stability : Perform microsomal assays (e.g., human liver microsomes) to identify rapid degradation.
  • Off-target binding : Use kinome-wide profiling or thermal shift assays to detect unintended interactions .

Q. How can researchers optimize the compound’s pharmacokinetic profile while retaining its target affinity?

  • Methodological Answer :

  • Bioisosteric replacement : Substitute the trifluoromethyl group with a cyano (-CN) or sulfonamide (-SO2_2NH2_2) group to improve solubility without sacrificing binding .
  • Prodrug design : Introduce ester or phosphate moieties at the pyridine nitrogen to enhance oral bioavailability .
  • Formulation : Use nanoparticle encapsulation (e.g., PLGA polymers) to prolong half-life in plasma .

Data-Driven Insights

  • Synthetic Yield Optimization : reports yields of 78–95% for analogous nicotinamide derivatives using NMI-MsCl coupling, suggesting this method’s reliability for scaling up .
  • Stability Considerations : Compounds with trifluoromethyl groups (e.g., 6-(trifluoromethyl)nicotinamide) show increased metabolic resistance compared to non-fluorinated analogs, as noted in PROTAC studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.